3-Hydroxyphloretin

Descripción general

Descripción

Eriodictyol dihydrochalcone analytical standard provided with w/w absolute assay, to be used for quantitative titration.

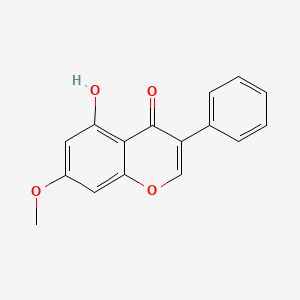

3-Hydroxyphloretin is a member of chalcones.

This compound is a natural product found in Malus doumeri, Balanophora harlandii, and other organisms with data available.

Mecanismo De Acción

Target of Action

3-Hydroxyphloretin, a derivative of phloretin, is known to interact with various biological macromolecules . These interactions are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

This compound, due to its flexible structure, can efficiently bind with biological macromolecules . This binding leads to the activation or blocking of intracellular signaling pathways , resulting in various biological effects.

Biochemical Pathways

This compound is biosynthesized via the phenylpropanoid pathway . This pathway is a well-known metabolic route and has been extensively studied in various plant species . The compound is a key intermediate for the biosynthesis of dihydrochalcone compounds found in different plant species .

Pharmacokinetics

It is known that phloretin, from which this compound is derived, can increase the fluidity of biological membranes and enhance the penetration of administered drugs . This suggests that this compound may have similar properties, potentially impacting its bioavailability.

Result of Action

The interaction of this compound with biological macromolecules and its subsequent impact on intracellular signaling pathways result in a range of biological properties. These include antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of this compound, is influenced by biotic and abiotic stress and environmental factors such as UV radiation, wounding, or pathogen attack .

Análisis Bioquímico

Biochemical Properties

3-Hydroxyphloretin is characterized by the presence of a 2,6-dihydroxyacetophenone pharmacophore . It is a flexible molecule, able to bind efficiently with biological macromolecules . These interactions and block/activation of intracellular signaling pathways result in striking biological properties .

Cellular Effects

This compound has been found to have a potent inhibitory effect on differentiating 3T3-L1 preadipocytes into adipocytes and lipid accumulation . It also has anti-inflammatory effects, modulating immune cell activity .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with macromolecules and modulation of signal cascades . It can increase the fluidity of biological membranes and enhance the penetration of administered drugs .

Metabolic Pathways

This compound is involved in the metabolic pathways of dihydrochalcones . It can be obtained in plants by the 3-hydroxylation of phloretin .

Propiedades

IUPAC Name |

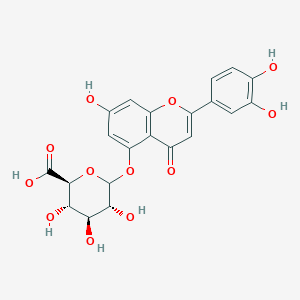

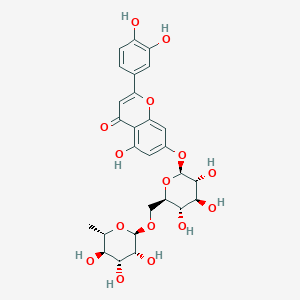

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNABJBYLQABXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)